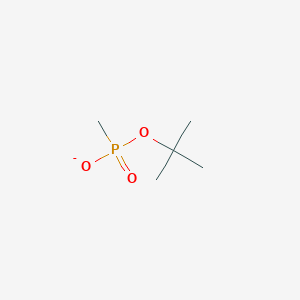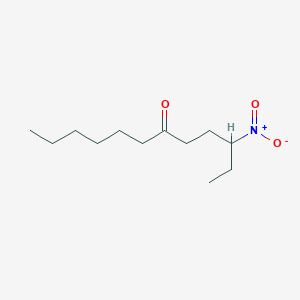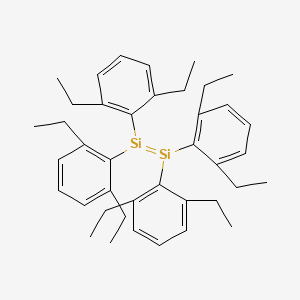
Tetrakis(2,6-diethylphenyl)disilene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2,6-diethylphenyl)disilene is a compound that features a silicon-silicon double bond, stabilized by bulky 2,6-diethylphenyl groups. This compound is part of the broader class of disilenes, which are silicon analogs of alkenes. Disilenes are notable for their unique structural and electronic properties, which make them of significant interest in the field of organosilicon chemistry .
Preparation Methods
Tetrakis(2,6-diethylphenyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This method involves the use of lithium naphthalenide as a reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation
Chemical Reactions Analysis
Tetrakis(2,6-diethylphenyl)disilene undergoes a variety of chemical reactions, including:
Scientific Research Applications
Tetrakis(2,6-diethylphenyl)disilene has several scientific research applications:
Chemistry: It is used to study the properties of silicon-silicon double bonds and their reactivity.
Biology: Its unique electronic properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism by which tetrakis(2,6-diethylphenyl)disilene exerts its effects involves the interaction of its silicon-silicon double bond with various molecular targets. This interaction can lead to the formation of new bonds or the cleavage of existing ones, depending on the specific reaction conditions. The pathways involved in these reactions are influenced by the electronic properties of the silicon-silicon double bond and the steric effects of the 2,6-diethylphenyl groups .
Comparison with Similar Compounds
- Tetramesityldisilene
- Tetrakis(2,4,6-triisopropylphenyl)disilene
- Tetra-tert-butyldisilene
Properties
CAS No. |
88245-20-9 |
|---|---|
Molecular Formula |
C40H52Si2 |
Molecular Weight |
589.0 g/mol |
IUPAC Name |
bis(2,6-diethylphenyl)silylidene-bis(2,6-diethylphenyl)silane |
InChI |
InChI=1S/C40H52Si2/c1-9-29-21-17-22-30(10-2)37(29)41(38-31(11-3)23-18-24-32(38)12-4)42(39-33(13-5)25-19-26-34(39)14-6)40-35(15-7)27-20-28-36(40)16-8/h17-28H,9-16H2,1-8H3 |
InChI Key |
JWWNMFUZORMJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)[Si](=[Si](C2=C(C=CC=C2CC)CC)C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
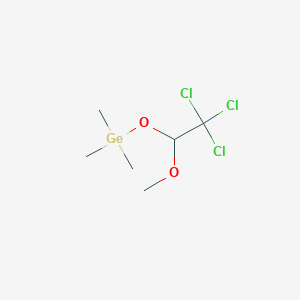
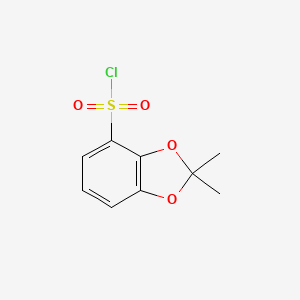
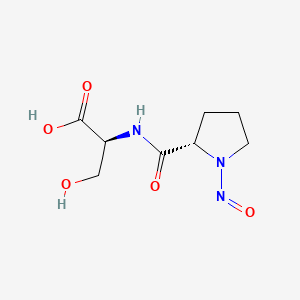
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
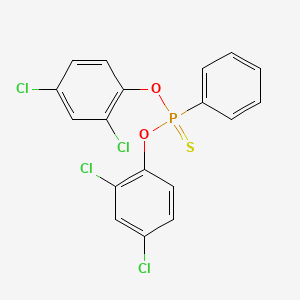
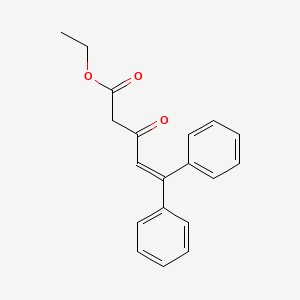
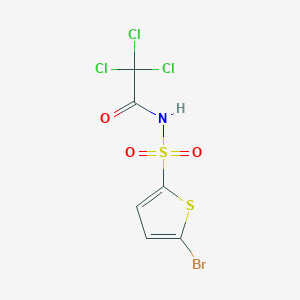
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
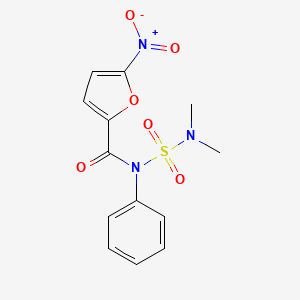
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
